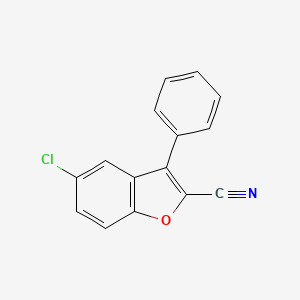
4-Bromo-7-methylindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-7-methylindoline is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indoles are known for their wide range of biological activities and are crucial in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-methylindoline typically involves the bromination of 7-methyl-indoline. One common method is the reaction of 7-methyl-indoline with bromine in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at room temperature to avoid over-bromination .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-7-methylindoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the indoline ring.
Common Reagents and Conditions:
Substitution: Common reagents include sodium methoxide (NaOMe) and other nucleophiles.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents such as tributyltin hydride (Bu3SnH) are employed.
Major Products:
Substitution: Products include various substituted indolines depending on the nucleophile used.
Oxidation: Products include indole derivatives.
Reduction: Products include de-brominated indolines or modified indoline rings.
Aplicaciones Científicas De Investigación
4-Bromo-7-methylindoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active indoles.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-7-methylindoline involves its interaction with various molecular targets. The bromine atom and the indoline ring can participate in different types of chemical interactions, including hydrogen bonding and π-π stacking. These interactions can affect the compound’s binding to enzymes, receptors, and other biomolecules, influencing its biological activity .
Comparación Con Compuestos Similares
4-Bromoindole: Lacks the methyl group, which can affect its reactivity and biological activity.
7-Methylindole:
4-Chloro-7-methyl-indoline: Similar structure but with chlorine instead of bromine, leading to different reactivity and applications.
Uniqueness: 4-Bromo-7-methylindoline is unique due to the presence of both bromine and a methyl group, which can enhance its chemical reactivity and potential biological activities. The combination of these substituents makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H10BrN |
|---|---|
Peso molecular |
212.09 g/mol |
Nombre IUPAC |
4-bromo-7-methyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H10BrN/c1-6-2-3-8(10)7-4-5-11-9(6)7/h2-3,11H,4-5H2,1H3 |
Clave InChI |
BPSAXYWIOCKHEM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1)Br)CCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Dimethylamino)benzo[d]oxazol-5-ol](/img/structure/B8687334.png)
![[1-(Pyridin-3-yl)cyclopentyl]methanamine](/img/structure/B8687341.png)
![Dimethyl[benzyl(methyl)amino]propanedioate](/img/structure/B8687354.png)


![[1-(3-Methylbut-2-enyl)-1H-pyrazol-3-yl]amine](/img/structure/B8687370.png)
![N-[2-(4-Iodophenyl)ethyl]methanesulfonamide](/img/structure/B8687379.png)







